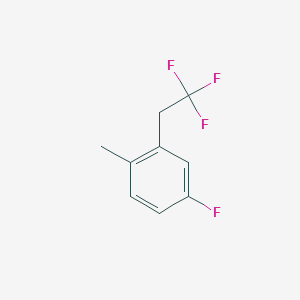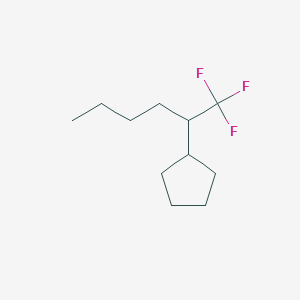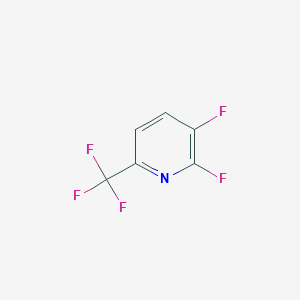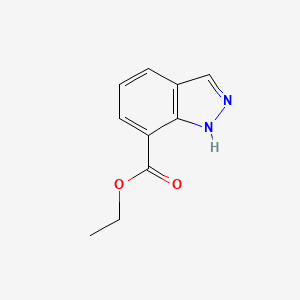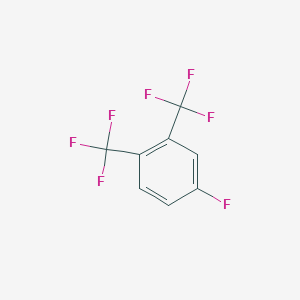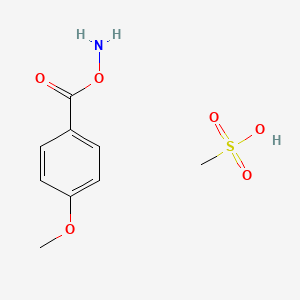
3-Fluoro-4-(methylsulfonyl)phenylboronic acid
概要
説明
3-Fluoro-4-(methylsulfonyl)phenylboronic acid is a chemical compound with the empirical formula C7H8BFO4S . It has a molecular weight of 218.01 . The compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a fluorine atom, a methylsulfonyl group, and a boronic acid group . The InChI string for this compound is1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 . Physical And Chemical Properties Analysis
This compound is a solid substance . The predicted boiling point is 445.9±55.0 °C . The predicted density is 1.47±0.1 g/cm3 . The compound’s pKa is predicted to be 6.14±0.10 .科学的研究の応用
Chemical Synthesis and Sulfonation Studies
3-Fluoro-4-(methylsulfonyl)phenylboronic acid plays a role in chemical synthesis, particularly in sulfonation processes. Wit, Woldhuis, and Cerfontain (2010) explored its intermediacy in the sulfonation of phenols and related compounds, highlighting its role in producing various sulfonic acids through reaction mechanisms (Wit, Woldhuis, & Cerfontain, 2010).
Synthesis of Fluorinated Biphenyls
The compound is also significant in the synthesis of fluorinated biphenyls. Qiu, Gu, Zhang, and Xu (2009) reported its use in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009).
Enzyme-Free Glucose Sensing
In the field of biosensing, Bao, Hai, Layue, Yang, Yushuang, Goda, and Liu (2021) synthesized a monomer incorporating a fluoro-containing phenylboronic acid for enzyme-free glucose sensing. This highlights its potential in developing sensitive and selective biosensors (Bao et al., 2021).
Optical Modulation and Nanotechnology
Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, and Strano (2012) demonstrated the use of phenyl boronic acids, including fluorine-containing derivatives, for the optical modulation of carbon nanotubes. This suggests its applicability in advanced materials and nanotechnology (Mu et al., 2012).
Spectroscopic Studies and Adsorption Mechanisms
Piergies, Proniewicz, Ozaki, Kim, and Proniewicz (2013) conducted spectroscopic studies on various phenylboronic acids, including fluoro analogues, to understand their adsorption mechanisms. This research aids in understanding surface interactions of such compounds in various environments (Piergies et al., 2013).
Recognition and Transfer of Hydrophilic Compounds
Sawada, Yoshino, Kurachi, Kawase, Takishita, and Tanedani (2000) explored the recognition and transfer of hydrophilic compounds by self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers, including 3-aminophenylboronic acid. This highlights its use in selective recognition processes (Sawada et al., 2000).
Cancer Research
In cancer research, Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, and Sporzyński (2018) evaluated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including fluoro-substituted compounds, against various cancer cells. This signifies its potential use in experimental oncology (Psurski et al., 2018).
Safety and Hazards
作用機序
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility and wide range of applications in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction .
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a palladium catalyst . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
Environmental Factors
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and reactivity of boronic acids. For example, boronic acids can form stable complexes with diols in aqueous solution at physiological pH, which can influence their reactivity .
特性
IUPAC Name |
(3-fluoro-4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFNKNDTBNEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672870 | |
| Record name | [3-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648904-83-0 | |
| Record name | [3-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(methylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

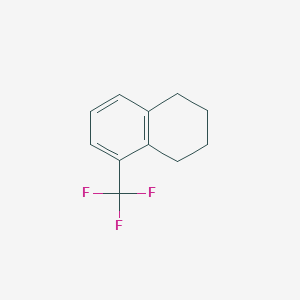
![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)

